![molecular formula C25H34N2O3 B1440208 tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate CAS No. 1192263-81-2](/img/structure/B1440208.png)
tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
Overview
Description
“tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate” is a chemical compound with the CAS Number: 1192263-81-2 . It has a molecular weight of 410.56 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C25H34N2O3/c1-24(2,3)30-23(28)27-16-14-25(29,15-17-27)20-26(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-13,29H,14-20H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 92 - 93 degrees Celsius . It is solid in its physical form .Scientific Research Applications
Metabolism Studies
The study by Daniel, Gage, and Jones (1968) discusses the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats and humans, highlighting the metabolic pathways and identifying major metabolites. This research provides insights into how similar compounds might be metabolized in biological systems, which could be relevant for understanding the metabolic fate of tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate in pharmacological contexts Daniel, Gage, & Jones, 1968.
Synthetic Methodologies
Zhang et al. (2018) report on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The research outlines a high-yield synthesis method, which could be relevant for synthesizing tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate or its derivatives for research or therapeutic purposes Zhang, Ye, Xu, & Xu, 2018.
Mechanistic Studies
Nordin, Ariffin, Daud, and Sim (2016) conducted a study on the unexpected cleavage of the C–S bond in the hydrazination of a related compound. This research may offer valuable mechanistic insights for reactions involving tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate, particularly in the context of developing new synthetic routes or understanding reaction mechanisms Nordin, Ariffin, Daud, & Sim, 2016.
Application in Drug Development
The research application of similar compounds in drug development and synthesis is highlighted by the work on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate by Zhang et al. (2018), suggesting potential routes for synthesizing intermediates of pharmacological interest. This could imply applications of tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate in developing new therapeutic agents Zhang, Ye, Xu, & Xu, 2018.
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H312, H332 . These codes represent specific hazards associated with the compound. The precautionary statements associated with this compound are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These codes represent the recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.
properties
IUPAC Name |
tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-24(2,3)30-23(28)27-16-14-25(29,15-17-27)20-26(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-13,29H,14-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOFIJPCVHSJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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